molecular formula C9H13BrN2O B13034565 (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13034565
M. Wt: 245.12 g/mol
InChI Key: AKDYOFCPDZIMHM-VIFPVBQESA-N
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Description

(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines. This compound features a bromine atom and a methoxy group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

    Amine Introduction: The ethane-1,2-diamine moiety can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the bromine atom or the amine groups, leading to dehalogenation or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromine or methoxy groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium methoxide or Grignard reagents may be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets can provide insights into its potential therapeutic uses.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as drugs or drug precursors. The presence of both amine and aromatic groups suggests possible activity as neurotransmitter analogs or enzyme inhibitors.

Industry

Industrially, the compound can be used in the production of dyes, polymers, or other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine: Similar structure but with a different position of the methoxy group.

    (1R)-1-(3-Chloro-5-methoxyphenyl)ethane-1,2-diamine: Chlorine instead of bromine.

    (1R)-1-(3-Bromo-5-hydroxyphenyl)ethane-1,2-diamine: Hydroxy group instead of methoxy.

Uniqueness

The unique combination of bromine and methoxy groups in (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine may confer distinct reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, from synthetic chemistry to drug development.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

AKDYOFCPDZIMHM-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CN)N)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)Br

Origin of Product

United States

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